
1-Nitrocycloheptane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitrocycloheptane-1-carbonitrile is an organic compound with the molecular formula C8H12N2O2. It is a derivative of cycloheptane, featuring both nitro and nitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrocycloheptane-1-carbonitrile can be synthesized through several methods. One common approach involves the nitration of cycloheptane followed by the introduction of a nitrile group. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the nitrile group can be achieved through a reaction with cyanogen bromide or other suitable nitrile sources .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Nitrocycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Hydrolysis with aqueous acid or base to form carboxylic acids.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Amides or carboxylic acids.
Scientific Research Applications
1-Nitrocycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-nitrocycloheptane-1-carbonitrile involves its functional groups. The nitro group can participate in redox reactions, while the nitrile group can undergo nucleophilic addition or substitution reactions. These interactions can lead to the formation of various bioactive compounds, influencing molecular targets and pathways in biological systems .
Comparison with Similar Compounds
- 1-Nitrocyclohexane-1-carbonitrile
- 1-Nitrocyclopentane-1-carbonitrile
- 1-Nitrocyclooctane-1-carbonitrile
Comparison: 1-Nitrocycloheptane-1-carbonitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered counterparts.
Properties
CAS No. |
920005-53-4 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-nitrocycloheptane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2O2/c9-7-8(10(11)12)5-3-1-2-4-6-8/h1-6H2 |
InChI Key |
PYTHHMQDGHJHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


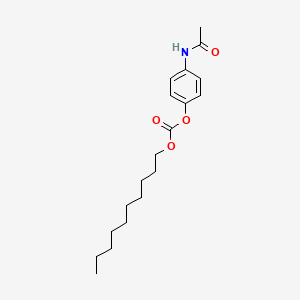
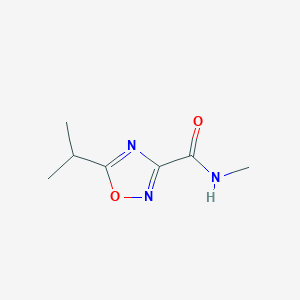
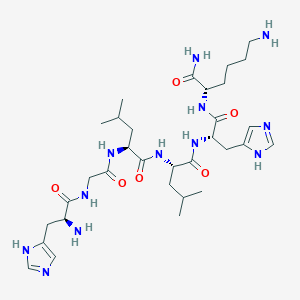
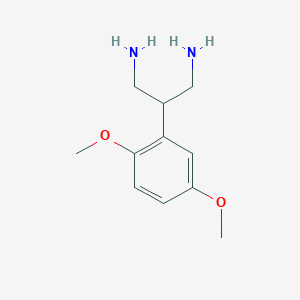
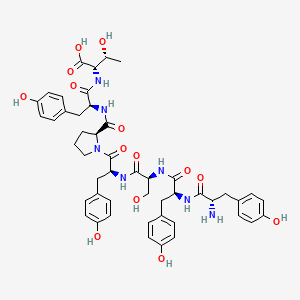
![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
silane](/img/structure/B14184981.png)

![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
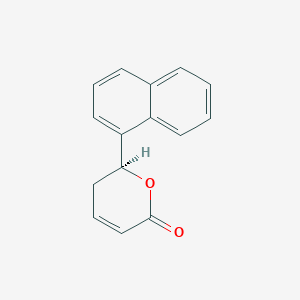
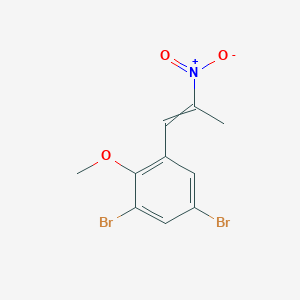
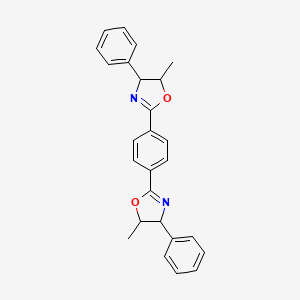
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

